1-Iodopropane-1,1-D2
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-dideuterio-1-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313608 | |
| Record name | Propane-1,1-d2, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25493-14-5 | |
| Record name | Propane-1,1-d2, 1-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25493-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane-1,1-d2, 1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodopropane-1,1-D2 can be synthesized through the halogenation of 1-Propanol-1,1-D2. The process typically involves the reaction of 1-Propanol-1,1-D2 with iodine and red phosphorus under controlled conditions. The reaction proceeds as follows: [ \text{C3H7OD2} + I2 + P \rightarrow \text{C3H7I-D2} + H3PO3 ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar halogenation reactions but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Iodopropane-1,1-D2 undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form propene.
Oxidation and Reduction Reactions: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are common reagents.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: The major product is propene.
Oxidation: Products depend on the specific oxidizing agent used but can include carboxylic acids and ketones.
Scientific Research Applications
1-Iodopropane-1,1-D2 is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to understand the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and as a precursor in the synthesis of other deuterated compounds.
Mechanism of Action
The mechanism of action of 1-Iodopropane-1,1-D2 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen.
Comparison with Similar Compounds
1-Iodopropane (n-Propyl Iodide)
Molecular Formula : C₃H₇I
CAS : [107-08-4]
Molecular Weight : 169.99 g/mol
Key Properties :
Comparison :
- The non-deuterated analog has a lower molecular weight (169.99 vs. 172.005) and marginally lower boiling point (102.5 °C vs. 102.9 °C) due to reduced mass and weaker deuterium bonding .
- In synthetic applications, 1-iodopropane is a common alkylating agent, whereas the deuterated variant is preferred in mass spectrometry to avoid interference from protonated ions .
2-Iodopropane (Isopropyl Iodide)
Molecular Formula : (CH₃)₂CHI
CAS : [75-30-9]
Molecular Weight : 169.99 g/mol
Key Properties :
Comparison :
2-Iodopropane-1,1,1,3,3,3-d₆ (Perdeuterated Isopropyl Iodide)
Molecular Formula : (CD₃)₂CHI
CAS : [39091-64-0]
Molecular Weight : 176.02 g/mol
Key Properties :
Comparison :
1-Iodopropane-D₇
Molecular Formula : C₃D₇I
CAS : [59012-23-6]
Molecular Weight : 177.04 g/mol
Key Properties :
Comparison :
1-Chloro-3-iodopropane
Molecular Formula : C₃H₆ClI
CAS : [6019-89-6]
Molecular Weight : 204.44 g/mol
Key Properties :
Comparison :
- The dual halogen (Cl and I) structure enables diverse reactivity, unlike the mono-halogenated this compound.
- Applications include cross-coupling reactions and polymer synthesis .
Data Table: Comparative Properties of Iodopropane Derivatives
Biological Activity
1-Iodopropane-1,1-D2 is a deuterated compound of 1-iodopropane, where the hydrogen atoms at the first position are replaced with deuterium. This isotopic labeling enhances its utility in various scientific applications, particularly in biological and chemical research. The compound has gained attention for its potential roles in metabolic studies and as a tracer in various biological processes.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 25493-14-5 |
| Molecular Formula | C3H7D2I |
| Molar Mass | 151.03 g/mol |
The biological activity of this compound is primarily attributed to its role as a substrate in metabolic pathways. The presence of deuterium can influence reaction kinetics due to the isotope effect, which may alter the stability of intermediates and the rates of enzymatic reactions. This property makes it valuable for studying metabolic processes in various organisms.
Applications in Research
This compound has been utilized in several research contexts:
- Metabolic Tracing : It serves as a tracer to study metabolic pathways in biological systems.
- NMR Spectroscopy : The compound's isotopic labeling allows for enhanced resolution in nuclear magnetic resonance (NMR) studies, aiding in the identification of reaction mechanisms.
- Pharmacokinetics : Its use in drug development helps researchers understand the metabolism and distribution of iodinated compounds within biological systems.
Case Studies
Several studies have highlighted the utility of this compound:
- Study on Metabolic Pathways : In a research study examining the metabolic fate of iodinated compounds, researchers used this compound to trace its incorporation into lipid synthesis pathways. The results indicated that deuterated compounds could significantly alter lipid profiles, suggesting potential applications in metabolic engineering.
- NMR Studies : A study focused on using NMR spectroscopy to analyze reaction mechanisms involving organoiodine compounds demonstrated that this compound provided clearer spectral data compared to its non-deuterated counterparts. This clarity facilitated a better understanding of reaction dynamics.
Comparative Analysis with Related Compounds
In comparing this compound with related compounds such as non-deuterated 1-Iodopropane and other halogenated hydrocarbons, distinct differences emerge in their biological activities and applications:
| Compound | Biological Activity | Key Applications |
|---|---|---|
| 1-Iodopropane | Moderate reactivity; used in synthesis | Organic synthesis |
| Brominated Compounds | Higher reactivity; potential toxicity | Pharmaceuticals |
| Chlorinated Compounds | Variable reactivity; environmental concerns | Solvents and reagents |
| This compound | Enhanced tracing capabilities; lower toxicity | Metabolic studies and NMR |
Q & A
Q. What are the standard protocols for synthesizing 1-Iodopropane-1,1-D₂, and how is isotopic purity validated?
- Methodological Answer : Synthesis involves deuterium exchange using NaOD in CD₃OD, followed by neutralization with DCl to ensure minimal proton contamination . Isotopic purity is validated via nuclear magnetic resonance (NMR) spectroscopy, focusing on the absence of proton signals at the 1,1-positions, and mass spectrometry (MS) to confirm the molecular ion peak at m/z 170.0 (accounting for deuterium substitution) .
Q. How should researchers design experiments to characterize the structural properties of 1-Iodopropane-1,1-D₂?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is recommended for structural elucidation, with attention to lattice parameters (e.g., a, b, c axes) and angles (e.g., φ₁, ω₁). For dynamic studies, variable-temperature NMR can probe deuterium’s kinetic isotope effects (KIE) on molecular conformations . Ensure solvent selection (e.g., TCB for non-polar environments) aligns with experimental goals .
Q. What are the critical parameters for conducting scanning tunneling microscopy break junction (STM-BJ) experiments on 1-Iodopropane-1,1-D₂?
- Methodological Answer : Use a 0.1 mM solution in TCB at room temperature. Apply a bias voltage range (e.g., 0.1–1.0 V) to generate 1D conductance histograms. Compare the distribution probabilities of low- (L) and high-conductance (H) states between deuterated and non-deuterated analogs to isolate isotopic effects .
Advanced Research Questions
Q. How does deuteration at the 1,1-positions influence proton tunneling in 1-Iodopropane under electric fields?
- Methodological Answer : STM-BJ data show a 4% reduction in the H-state probability for 1-Iodopropane-1,1-D₂ at 0.6 V, suggesting deuterium’s higher mass suppresses tunneling efficiency . To confirm, replicate experiments under cryogenic conditions to minimize thermal noise. Pair results with density functional theory (DFT) simulations modeling H/D tunneling pathways .
Q. How should researchers resolve contradictions in lattice parameter data for deuterated compounds across studies?
- Methodological Answer : Discrepancies in lattice parameters (e.g., volume V variations in 1-D₂ at different stoichiometries) may arise from solvent inclusion or measurement techniques. Use synchrotron radiation for high-resolution SC-XRD and compare data with neutron diffraction to refine deuterium positioning . Cross-validate with computational models (e.g., molecular dynamics simulations) .
Q. What experimental strategies can isolate isotopic effects from solvent interactions in mechanistic studies of 1-Iodopropane-1,1-D₂?
- Methodological Answer : Conduct solvent-swapping experiments (e.g., TCB vs. DMF) to assess solvent polarity’s role. Use isotopic dilution techniques (e.g., mixing protonated and deuterated analogs) with time-resolved spectroscopy (UV-Vis, IR) to track reaction intermediates. Control for solvent deuteration (e.g., D₂O vs. H₂O) to eliminate confounding variables .
Q. How can researchers quantify the kinetic isotope effect (KIE) of 1-Iodopropane-1,1-D₂ in SN2 reactions?
- Methodological Answer : Perform competitive kinetic studies using equimolar mixtures of deuterated and non-deuterated compounds with a nucleophile (e.g., NaSH). Monitor reaction rates via gas chromatography (GC) or HPLC. Calculate KIE as k_H/k_D, where values >1 indicate significant isotopic effects. Validate with computational transition-state analysis .
Data Analysis & Reporting Guidelines
Q. How should researchers report conductance data for deuterated compounds to ensure reproducibility?
- Methodological Answer : Include raw conductance histograms, binning parameters, and statistical thresholds (e.g., Gaussian fitting for L/H state identification). Disclose solvent purity, electrode material (e.g., Au STM tips), and voltage calibration methods. Reference non-deuterated controls to contextualize isotopic shifts .
Q. What are best practices for documenting isotopic purity in supplementary materials?
- Methodological Answer : Provide NMR spectra (¹H, ²H, ¹³C) with integration values and MS fragmentation patterns. For crystallographic data, include CIF files with refined deuterium positions. Adhere to journal guidelines (e.g., Beilstein Journal’s requirement for ≤5 compounds in the main text) .
Ethical & Methodological Compliance
Q. How can researchers ensure compliance with ethical standards in isotopic labeling studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
